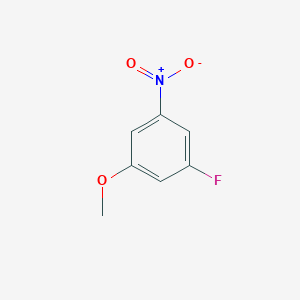

1-Fluoro-3-methoxy-5-nitrobenzene

Descripción

Contextualization within Halogenated, Methoxy-Substituted, and Nitroaromatic Compounds

1-Fluoro-3-methoxy-5-nitrobenzene belongs to a significant class of organic molecules known as substituted nitroarenes. These are aromatic compounds that feature one or more nitro groups (–NO₂) attached to an aromatic ring. The presence of additional substituents, in this case, a fluorine atom and a methoxy (B1213986) group (–OCH₃), further diversifies their chemical behavior.

Halogenated nitroaromatics are crucial intermediates in the synthesis of a wide array of industrial chemicals, including pesticides, dyes, and pharmaceuticals. The fluorine atom in this compound is particularly noteworthy. The high electronegativity of fluorine can significantly influence the electronic environment of the benzene (B151609) ring.

Methoxy-substituted aromatic compounds are also of great interest. The methoxy group is an electron-donating group through resonance, which can affect the reactivity and orientation of further substitution reactions on the aromatic ring. uni.lu

The nitro group itself is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov The interplay of these three different functional groups—halogen, methoxy, and nitro—on a single benzene ring gives this compound a unique chemical profile.

Fundamental Chemical Significance in Aromatic Chemistry

The primary chemical significance of this compound lies in its utility as a versatile building block in organic synthesis. The directing effects of its substituents govern its reactivity. The nitro group is a strong deactivating meta-director for electrophilic aromatic substitution. Conversely, the methoxy group is an activating ortho-, para-director, and the fluorine atom is a deactivating ortho-, para-director.

The most significant reactivity of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned meta to the fluorine and methoxy groups, activates the ring for nucleophilic attack. The fluorine atom, being a good leaving group in such reactions, can be readily displaced by a variety of nucleophiles. This makes this compound a valuable precursor for the synthesis of more complex, highly substituted aromatic compounds.

Overview of Current Research Trajectories

Current research involving substituted nitroarenes is focused on several key areas. rsc.orgresearchgate.net One major trajectory is the development of novel synthetic methodologies that utilize these compounds as starting materials for the construction of complex molecular architectures, particularly those with pharmaceutical or material science applications. bldpharm.com

Another area of active investigation is the exploration of the unique reactivity conferred by the specific combination of substituents. For instance, research into the denitrative functionalization of nitroarenes is a growing field, aiming to replace the nitro group itself, further expanding the synthetic utility of these compounds. bldpharm.com

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader research trends in substituted nitroarenes suggest its potential application in the synthesis of novel bioactive molecules and functional materials. Its structural motifs are found in various compounds explored in medicinal chemistry.

Chemical and Physical Properties of this compound

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | nih.gov |

| Molecular Weight | 171.13 g/mol | nih.gov |

| CAS Number | 7087-60-7 | mdpi.com |

| Appearance | Powder | chemicalbook.com |

| Boiling Point | 244.5 °C at 760 mmHg | bldpharm.com |

| Density | 1.321 g/cm³ | chemicalbook.com |

| Solubility | Insoluble in water. | bldpharm.com |

| Storage Temperature | Room Temperature or 2-8°C | bldpharm.com |

| Predicted XlogP | 1.8 | nih.gov |

Synthesis and Reactivity

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring, enhanced by the nitro group, facilitates the attack of nucleophiles at the carbon atom bearing the fluorine atom. The fluorine atom is an excellent leaving group in this context.

A general reaction scheme for the SNAr of a related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, with a nucleophile (Nu⁻) is shown below, which illustrates the principle applicable to this compound. chemicalbook.com

Scheme 1: General representation of a nucleophilic aromatic substitution reaction.

Detailed Research Findings

Detailed research findings specifically on this compound are limited. However, studies on analogous compounds provide significant insights into its potential applications. For example, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene and its characterization by X-ray crystallography, NMR, IR, and mass spectrometry have been reported. chemicalbook.com This compound was synthesized in high yield via the nitration of 2-fluoro-1,4-dimethoxybenzene. chemicalbook.com Such studies are crucial for understanding the influence of the substituents on the regioselectivity of the nitration reaction and the properties of the resulting product.

Furthermore, research on the nucleophilic aromatic substitution of other fluoronitrobenzene derivatives demonstrates their utility in creating diverse molecular structures. These reactions are fundamental in building blocks for agrochemicals and pharmaceuticals.

Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLQPICBDMTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296493 | |

| Record name | 3-Fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7087-60-7 | |

| Record name | 7087-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-3-methoxy-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 3 Methoxy 5 Nitrobenzene

Precursor-Based Synthesis Strategies

A principal route to 1-fluoro-3-methoxy-5-nitrobenzene involves the electrophilic nitration of 3-fluoroanisole (B32098) (1-fluoro-3-methoxybenzene). matrix-fine-chemicals.comchem960.com This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The methoxy (B1213986) group (-OCH3) is an ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing substituent. This directing effect guides the incoming electrophile (the nitronium ion, NO2+) to the positions ortho and para to the methoxy group.

In a related synthesis, the nitration of 2-fluoro-1,4-dimethoxybenzene was expected to yield both 2-fluoro-1,4-dimethoxy-3-nitrobenzene and 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com However, the reaction demonstrated high selectivity, yielding primarily 1-fluoro-2,5-dimethoxy-4-nitrobenzene in a 90% yield when conducted with nitric acid at 0°C. mdpi.com This highlights the strong directing effect of the substituents.

| Precursor | Reagents | Product | Yield |

| 2-Fluoro-1,4-dimethoxybenzene | Nitric Acid | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% |

This table showcases the high yield and selectivity of the nitration reaction of a fluorinated dimethoxybenzene derivative.

An alternative strategy for the synthesis of fluorinated nitroaromatics involves nucleophilic aromatic substitution (SNAr). This approach is particularly useful for introducing a fluorine atom into an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized via fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene. nih.govnih.govbeilstein-journals.org

In a similar vein, the synthesis of this compound could be envisioned starting from a precursor like 1-chloro-3-methoxy-5-nitrobenzene. The chlorine atom, being a good leaving group, can be displaced by a fluoride (B91410) ion. This type of reaction is often carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP). google.com The presence of the electron-withdrawing nitro group facilitates this nucleophilic substitution.

| Starting Material | Reagents | Product |

| 1-Chloro-3-methoxy-5-nitrobenzene | KF or CsF, Polar aprotic solvent | This compound |

This table illustrates a potential nucleophilic fluorination route to the target compound.

Regioselectivity and Stereochemical Considerations in Synthetic Routes

In the electrophilic nitration of 3-fluoroanisole, the regioselectivity is governed by the directing effects of the existing substituents. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The nitration is expected to occur primarily at the positions ortho and para to the methoxy group and meta to the fluorine atom, leading to the desired this compound isomer.

The interplay of these directing effects is crucial for achieving the desired product. The strong activating nature of the methoxy group generally dominates, directing the nitration to the C5 position, which is para to the methoxy group and meta to the fluorine.

Advanced Synthetic Approaches and Emerging Technologies in Synthesis

Continuous flow reactors offer significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks on a large scale. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. The use of continuous flow platforms has been demonstrated for the nitration of other sensitive substrates, such as furfural, highlighting its potential for the synthesis of nitroaromatic compounds. nih.gov This technology enables safer and more robust manufacturing processes, which are crucial for industrial-scale production.

Research into catalyst development for the functionalization of nitroaromatic compounds is an active area. While not directly applied to the synthesis of this compound in the provided context, the development of catalysts for reactions such as the selective hydrogenation of nitro groups is highly relevant. researchgate.netmdpi.com For example, ruthenium-based catalysts have shown high efficiency in the hydrogenation of nitrobenzene (B124822) derivatives. researchgate.net Furthermore, cobalt and copper-based catalysts are being explored for the reduction of nitroarenes. mdpi.comresearchgate.net These advancements in catalysis could be applied to subsequent transformations of this compound, for instance, in the selective reduction of the nitro group to an amine, opening up further synthetic possibilities.

Mechanistic Investigations of 1 Fluoro 3 Methoxy 5 Nitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction pathway for 1-fluoro-3-methoxy-5-nitrobenzene, facilitated by the presence of the electron-withdrawing nitro group.

Electronic and Steric Influence of Fluorine, Methoxy (B1213986), and Nitro Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards nucleophiles is significantly influenced by the electronic and steric effects of its substituents.

Nitro Group (-NO₂): This group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its presence deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. stackexchange.comlibretexts.org In this molecule, the nitro group is meta to the fluorine leaving group. While ortho and para positioning provides greater stabilization of the intermediate carbanion through resonance, a meta-nitro group still enhances reactivity compared to an unsubstituted ring due to its strong inductive withdrawal of electron density. stackexchange.comlibretexts.org

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through its strong resonance effect (+M) and an electron-withdrawing group through its inductive effect (-I). The resonance effect typically dominates, making it an activating group for electrophilic substitution and directing incoming electrophiles to the ortho and para positions. In the context of SNAr, its electron-donating nature can decrease the reactivity of the ring towards nucleophiles.

The combined influence of these substituents in this compound results in a highly polarized aromatic ring, primed for nucleophilic attack. The nitro group's strong electron-withdrawing nature is the primary driver for SNAr reactivity.

Comparative Kinetic and Thermodynamic Analysis of Substitution Processes

The kinetics of SNAr reactions are largely governed by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed during the reaction. The rate-determining step is typically the formation of this complex. stackexchange.comresearchgate.net The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and thus accelerating the reaction. stackexchange.comlibretexts.org

Studies on related fluoronitrobenzene compounds have shown that the rate of reaction is significantly faster when the nitro group is positioned ortho or para to the leaving group, due to direct resonance stabilization of the negative charge. stackexchange.comlibretexts.org For 1-fluoro-3,5-dinitrobenzene, the reaction with sulphite ions demonstrates a transition state that is closer to the reactants than the Wheland intermediate. rsc.org

Role of Leaving Group Ability in SNAr Mechanisms

A surprising and counter-intuitive aspect of SNAr reactions is the leaving group ability of halogens. In contrast to SN1 and SN2 reactions where iodide is the best leaving group and fluoride (B91410) is the worst, the order is often reversed in SNAr reactions (F > Cl > Br > I). nih.govmasterorganicchemistry.com

This "element effect" can be attributed to several factors:

Electronegativity: The high electronegativity of fluorine makes the carbon atom of the C-F bond highly electrophilic and thus more susceptible to nucleophilic attack. This electrostatic attraction is a significant factor in the transition state. nih.gov

Rate-Determining Step: In SNAr, the cleavage of the carbon-halogen bond is not the rate-determining step; the formation of the Meisenheimer complex is. masterorganicchemistry.com Therefore, the strength of the C-X bond is less critical than in SN1 or SN2 reactions.

Anionic Hyperconjugation: The transition state leading to the Meisenheimer complex can be stabilized by negative hyperconjugation, an effect that is most pronounced for fluorine. nih.gov

Therefore, the fluorine atom in this compound is an excellent leaving group in the context of SNAr reactions.

Solvent Effects on Reaction Pathways and Rates

The choice of solvent can have a profound impact on the rates and pathways of SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used as they can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic.

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group of this compound can be readily reduced to an amino group, forming 3-fluoro-5-methoxyaniline (B1489569). This transformation is a common and synthetically useful reaction. The reduction can be achieved using various methods, including:

Catalytic Hydrogenation: This involves the use of a metal catalyst such as palladium, platinum, or nickel with hydrogen gas.

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like HCl are effective for this reduction.

Electrochemical Reduction: Recent studies have demonstrated the scalability of electrochemical methods for the reduction of nitroarenes. For instance, the reduction of 3-nitrobenzotrifluoride (B1630513) derivatives to 3-trifluoromethylanilinium bisulfates has been successfully achieved using a continuous flow electrolysis setup. acs.org This method offers a potentially greener and more efficient alternative to traditional chemical reductions.

The resulting 3-fluoro-5-methoxyaniline is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Exploration of Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution on the this compound ring is significantly more challenging than nucleophilic substitution due to the deactivating nature of the nitro and fluoro substituents. msu.edu

Directing Effects: The methoxy group is an ortho, para-director, while the fluoro and nitro groups are also ortho, para-directing (though deactivating). In this molecule, the positions ortho and para to the methoxy group are already substituted. The positions ortho to the fluorine are also substituted or adjacent to the nitro group. The positions ortho to the nitro group are also substituted. This leaves very few favorable positions for electrophilic attack.

Reactivity: The strong deactivation by the nitro group makes the ring highly electron-deficient and therefore unreactive towards most electrophiles under standard conditions. msu.edu Forcing conditions, such as high temperatures and strong acid catalysts, might be required to induce any electrophilic substitution, but this often leads to a mixture of products or decomposition. For example, nitration of nitrobenzene (B124822) requires a higher temperature than the nitration of benzene. msu.edu

While EAS reactions on this specific compound are not commonly reported due to its deactivation, related compounds show that the position of substitution is highly dependent on the directing effects of the substituents. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene selectively yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, with the fluoro group directing the incoming nitro group to the para position. mdpi.com

Other Key Organic Transformations

Beyond well-documented named reactions, this compound is a versatile substrate for a variety of other key organic transformations. The interplay of its three distinct functional groups—the activating nitro group, the methoxy group, and the reactive fluoro substituent—allows for a range of synthetic manipulations. These transformations are crucial for the generation of a diverse array of complex molecules, particularly in the synthesis of pharmaceutical intermediates and other bioactive compounds.

The reactivity of this compound is primarily dictated by two key features: the electron-withdrawing nature of the nitro group, which strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) , and the susceptibility of the nitro group itself to reduction . These two pathways are often the initial steps in more complex synthetic sequences.

Furthermore, while less common, the aromatic ring can participate in electrophilic aromatic substitution , with the directing effects of the existing substituents guiding the position of new functional groups. The potential for cross-coupling reactions at the C-F bond, although challenging, represents another avenue for molecular elaboration.

This section will detail specific examples of these transformations, providing insight into the reaction conditions and the types of products that can be obtained from this valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group in the meta position to the fluorine atom significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This activation facilitates the displacement of the fluoride ion, a good leaving group, by a variety of nucleophiles.

Commonly, this transformation is employed to introduce nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in many biologically active molecules.

With Nitrogen Nucleophiles:

The reaction of this compound with various amines leads to the formation of substituted anilines. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to neutralize the hydrofluoric acid byproduct.

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Ammonia | NH3 (aq), DMSO, 100°C | 3-Methoxy-5-nitroaniline | High |

| Benzylamine | PhCH2NH2, K2CO3, DMF, 80°C | N-Benzyl-3-methoxy-5-nitroaniline | Good |

| Morpholine | Morpholine, K2CO3, DMF, 100°C | 4-(3-Methoxy-5-nitrophenyl)morpholine | >95 |

With Oxygen Nucleophiles:

Similarly, oxygen-based nucleophiles can displace the fluorine atom to yield substituted phenols and their ethers. These reactions often require a strong base to generate the corresponding alkoxide or phenoxide.

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Hydroxide | KOH, H2O/DMSO, 120°C | 3-Methoxy-5-nitrophenol | Moderate |

| Methoxide | NaOMe, MeOH, reflux | 1,3-Dimethoxy-5-nitrobenzene | High |

| Phenoxide | PhOH, K2CO3, DMF, 150°C | 3-Methoxy-5-nitrodiphenyl ether | Good |

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to substituted anilines which are key precursors in many synthetic routes. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation is a common and efficient method for this reduction. The use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas, cleanly reduces the nitro group without affecting the fluoro or methoxy substituents.

| Reducing Agent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| H2, Pd/C (10%) | Ethanol | Room Temperature, 1 atm | 5-Fluoro-3-methoxyaniline | >95 |

| Fe, NH4Cl | Ethanol/H2O | Reflux | 5-Fluoro-3-methoxyaniline | High |

| SnCl2·2H2O | Ethanol | Reflux | 5-Fluoro-3-methoxyaniline | Good |

The resulting 5-fluoro-3-methoxyaniline is a valuable intermediate that can undergo a wide range of further transformations, including diazotization followed by substitution, acylation, and participation in the synthesis of various heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

For 1-Fluoro-3-methoxy-5-nitrobenzene, the substitution pattern on the benzene (B151609) ring (at positions 1, 3, and 5) results in a distinct set of signals.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy (B1213986) group protons. Due to the symmetry of the substitution pattern, the protons at the C2, C4, and C6 positions of the benzene ring will each produce a unique signal. The electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group will influence their chemical shifts. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.9 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on each carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The carbons directly attached to the electronegative fluorine, oxygen, and nitro groups (C1, C3, and C5) will be significantly shifted downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique for fluorine-containing compounds. It is expected to show a single signal for the fluorine atom, with its chemical shift influenced by the other substituents on the ring.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | |||

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| Aromatic H | 7.0 - 8.0 | Multiplets (m) or Doublet of Doublets (dd) | J(H,F) and J(H,H) couplings |

| ¹³C | |||

| -OCH₃ | ~56 | Singlet (s) | N/A |

| Aromatic C-F | 160 - 165 | Doublet (d) | ¹J(C,F) ~240-250 Hz |

| Aromatic C-NO₂ | 148 - 150 | Singlet (s) | |

| Aromatic C-O | 158 - 162 | Singlet (s) | |

| Other Aromatic C | 100 - 120 | Doublets (d) | J(C,F) couplings |

| ¹⁹F | ~ -110 to -120 | Triplet (t) or Multiplet (m) | J(F,H) couplings |

Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₇H₆FNO₃), the monoisotopic mass is 171.03317 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.

Electron Ionization (EI) is a common technique that causes the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the methoxy group (-OCH₃, 31 Da) or a methyl radical (-CH₃, 15 Da).

Loss of carbon monoxide (CO, 28 Da) from the ether.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 171.03262 | Molecular Ion |

| [M+H]⁺ | 172.04045 | Protonated Molecule |

| [M+Na]⁺ | 194.02239 | Sodium Adduct |

| [M-H]⁻ | 170.02589 | Deprotonated Molecule |

Data sourced from predicted values on PubChemLite. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent peaks would be the strong, asymmetric and symmetric stretches of the nitro group (NO₂). The C-F, C-O (ether), and aromatic C-H and C=C bonds will also produce distinct signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the nitro group stretches are also visible in Raman, aromatic ring vibrations are often stronger and more clearly resolved.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1385 | Strong |

| Aromatic C=C | Ring Stretch | ~1450 - 1600 | Medium-Strong |

| C-O (ether) | Asymmetric Stretch | ~1200 - 1275 | Strong |

| C-F | Stretch | ~1100 - 1250 | Strong |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

Note: These are predicted values based on characteristic functional group frequencies. Data for related compounds like 1-fluoro-3-iodo-5-nitrobenzene (B1295736) show characteristic IR peaks. nist.gov

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of nitroaromatic compounds. cdc.gov A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. sielc.commdpi.com A UV detector would be effective for detection, as the nitroaromatic system is strongly UV-active. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously, making it a powerful tool for identifying isomers and by-products in a synthesis mixture. cdc.govmdpi.com

These chromatographic methods are crucial for ensuring that the compound meets a required purity level (e.g., >97%) and for separating it from potential isomers, such as 2-fluoro-4-methoxy-1-nitrobenzene or 4-fluoro-2-methoxy-1-nitrobenzene, which may form during synthesis. sigmaaldrich.com

Computational Chemistry and Theoretical Studies of 1 Fluoro 3 Methoxy 5 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 1-Fluoro-3-methoxy-5-nitrobenzene at the molecular level. These calculations provide a detailed picture of the molecule's electronic landscape, which is fundamental to predicting its reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is crucial for understanding chemical bonding and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the presence of an electron-donating methoxy (B1213986) group (-OCH₃) and electron-withdrawing fluoro (-F) and nitro (-NO₂) groups significantly influences the energies and distributions of the frontier orbitals. The nitro group, being strongly electron-withdrawing, is expected to lower the energy of the LUMO, concentrating it primarily on the nitro group and the benzene (B151609) ring. The methoxy group, a strong π-donor, will raise the energy of the HOMO, with significant contributions from the oxygen p-orbitals and the aromatic ring. The fluorine atom acts as a weak π-donor and a strong σ-acceptor, further modulating the electronic structure.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 5.30 |

Note: These are hypothetical values based on typical DFT calculations for similarly substituted nitrobenzenes and serve for illustrative purposes.

A smaller HOMO-LUMO gap generally implies higher reactivity. The predicted gap for this compound suggests a molecule of moderate reactivity, susceptible to nucleophilic attack due to the low-lying LUMO.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is a critical factor in determining its interaction with other molecules. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the ESP map is expected to show a significant negative potential (red/yellow regions) around the oxygen atoms of the nitro group, making this site a likely target for electrophilic attack or coordination to metal ions. The hydrogen atoms of the benzene ring and the methoxy group will exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. The interplay of the electron-donating and withdrawing groups creates a complex electrostatic landscape that governs the molecule's intermolecular interactions.

Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Charge (a.u.) |

| O (nitro) | -0.45 |

| N (nitro) | +0.80 |

| C (attached to NO₂) | +0.15 |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.10 |

| F | -0.30 |

Note: These are hypothetical values based on typical quantum chemical calculations and illustrate expected charge distributions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing valuable information about the feasibility and kinetics of a reaction. By calculating the potential energy surface for a given reaction, it is possible to identify transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For this compound, a common reaction to model would be nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. Computational modeling can be used to compare the activation barriers for substitution at different positions on the ring and to understand the influence of the methoxy and fluoro substituents on the reaction mechanism. The characterization of the transition state geometry provides insights into the bond-making and bond-breaking processes.

Prediction of Spectroscopic Signatures for Enhanced Interpretation

Theoretical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The predicted spectra would show distinct signals for the different protons, carbons, and the fluorine atom, with their chemical shifts influenced by the electronic environment created by the substituents. Similarly, the calculated IR spectrum would display characteristic vibrational frequencies for the C-F, C-O, and N-O bonds, as well as the aromatic ring vibrations.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.0, Methoxy H: ~3.9 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic C: 100-165, Methoxy C: ~56 |

| ¹⁹F NMR | Chemical Shift (ppm) | -110 to -120 |

| IR | Vibrational Frequency (cm⁻¹) | C-NO₂ stretch: ~1530 & ~1350, C-F stretch: ~1250 |

Note: These are approximate values based on typical ranges for similar functional groups.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational flexibility. rsc.org For a molecule like this compound, MD simulations can explore the rotational freedom around the C-O and C-N bonds.

While the benzene ring itself is rigid, the methoxy and nitro groups can rotate. MD simulations can reveal the preferred orientations of these groups relative to the ring and the energy barriers associated with their rotation. This information is important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can also provide insights into the intermolecular interactions in the condensed phase.

The Strategic Role of this compound in Advanced Chemical Synthesis

Metropolis, USA - In the intricate world of modern organic chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound has emerged as a compound of significant interest, offering a unique combination of reactive sites that chemists can exploit to forge novel pharmaceuticals, advanced agrochemicals, and innovative materials. Its carefully orchestrated arrangement of a fluorine atom, a methoxy group, and a nitro group on a benzene ring provides a versatile platform for a wide array of chemical transformations.

Environmental Considerations and Degradation Pathways

Assessment of Environmental Fate and Transport Mechanisms through Modeling

No modeling studies predicting the environmental fate and transport of 1-Fluoro-3-methoxy-5-nitrobenzene have been published. Such studies would typically involve using computational models to estimate the compound's distribution in different environmental compartments such as air, water, soil, and sediment. Key parameters that would be assessed include its potential for volatilization, adsorption to soil and sediment particles (Koc), and its partitioning behavior between octanol (B41247) and water (Kow), which indicates its potential for bioaccumulation.

Studies on Biodegradation and Abiotic Transformation Processes

There is no available research on the biodegradation or abiotic transformation of this compound.

Biodegradation: Investigations into biodegradation would typically explore the ability of microorganisms, such as bacteria and fungi, to break down the compound under various conditions (aerobic and anaerobic). These studies are crucial for understanding its persistence in the environment.

Abiotic Transformation: Abiotic processes, including hydrolysis and photolysis, are also key to determining a chemical's environmental persistence. No studies were found that examined the rate and products of these transformation processes for this compound.

Development of Analytical Methodologies for Environmental Monitoring

No specific analytical methods have been developed or reported for the detection and quantification of this compound in environmental matrices like water, soil, or air. While general methods for nitroaromatic compounds exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) cdc.gov, methodologies tailored and validated for this specific compound are not documented in the available literature. The development of such methods is a prerequisite for any environmental monitoring program aimed at assessing its presence and concentration.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic planning, demanding processes that are not only efficient but also environmentally benign. asianpubs.orgjocpr.com Future research concerning 1-fluoro-3-methoxy-5-nitrobenzene will prioritize the development of synthetic routes that are both sustainable and atom-economical. Atom economy, a concept that emphasizes maximizing the incorporation of all reactant atoms into the final product, is a central tenet of this approach. numberanalytics.comrsc.org

Current synthetic methods for substituted anilines and related compounds can be cumbersome or involve hazardous reagents. nih.govresearchgate.net The pursuit of greener syntheses for this compound and its derivatives will focus on several key areas:

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives, particularly those based on earth-abundant metals or organocatalysts, can significantly reduce waste. jocpr.comrsc.org For instance, developing catalytic nitration and fluorination methods that avoid harsh acidic conditions would represent a significant advance.

Alternative Energy Sources: Exploring the use of microwave irradiation or photochemical methods can lead to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Benign Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a critical goal. acs.org Research into performing the synthesis of precursors or the compound itself in aqueous media would align with these sustainability goals. acs.org

Reaction Design: Designing synthetic pathways with high atom economy, such as addition or rearrangement reactions, minimizes the formation of byproducts. numberanalytics.comnih.gov This involves a shift away from classical substitution reactions that inherently generate stoichiometric waste.

| Strategy | Objective | Example Application for this compound Synthesis |

|---|---|---|

| Catalysis | Reduce waste by replacing stoichiometric reagents. jocpr.com | Development of a reusable solid acid catalyst for the nitration of 1-fluoro-3-methoxybenzene. |

| Atom Economy | Maximize incorporation of reactant atoms into the final product. numberanalytics.comresearchgate.net | Designing a synthesis from a precursor where all atoms are carried through to the product, avoiding protecting groups. nih.gov |

| Green Solvents | Minimize environmental impact of solvents. acs.org | Performing key synthetic steps in an aqueous medium or using a recyclable ionic liquid. |

| Energy Efficiency | Reduce energy consumption. researchgate.net | Utilizing microwave-assisted synthesis to shorten reaction times for fluorination or methoxylation steps. |

Exploration of Unconventional Reactivity and Novel Reaction Manifolds

While the reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), future research will aim to uncover less conventional reaction pathways. The unique electronic landscape of the molecule, shaped by the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro and nitro groups, suggests the potential for novel transformations.

Key areas for exploration include:

Catalyst-Controlled Regioselectivity: Developing new catalytic systems that can override the inherent directing effects of the functional groups, enabling substitution at less activated positions.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds represents a highly atom- and step-economical approach to building molecular complexity. nih.gov Research could target the selective introduction of new substituents without pre-functionalization.

Unusual Substitutions: Investigating reactions where the methoxy or even the nitro group acts as a leaving group under specific conditions could open up new synthetic avenues.

Photoredox Catalysis: Employing photoredox catalysis could enable single-electron transfer (SET) pathways, leading to radical-based transformations that are inaccessible under traditional thermal conditions. beilstein-journals.org This could unlock novel coupling and functionalization reactions.

The fluorine substituent itself can exhibit unusual reactivity; while typically a poor leaving group in SNAr compared to other halogens, its strong inductive effect significantly influences the reactivity of the entire aromatic ring. researchgate.net Probing its role in unconventional, catalyst-mediated reaction cycles is a promising direction.

Integration of this compound Chemistry with Artificial Intelligence and Machine Learning for Reaction Prediction

For this compound, this integration offers several exciting prospects:

Predictive Modeling: ML models can be developed to predict the yield and selectivity of its reactions with a wide array of nucleophiles or under diverse conditions. nih.govbeilstein-journals.org This can rapidly screen potential reaction partners and conditions in silico, saving significant time and resources compared to traditional experimental screening. researchgate.net

Retrosynthetic Planning: AI-driven tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound. iscientific.org

Catalyst Discovery: Machine learning can accelerate the discovery of new catalysts for its transformations by identifying patterns in catalyst structure and performance from large datasets. mdpi.com

Reaction Optimization: Autonomous systems that combine robotic high-throughput experimentation with ML algorithms can efficiently explore the vast parameter space of a reaction (e.g., temperature, solvent, catalyst loading, concentration) to find the global optimal conditions. beilstein-journals.org

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Forecast product, yield, and selectivity for new reactions. chemeurope.comnih.govmedium.com | Accelerated screening of novel derivatives and reaction conditions. |

| Retrosynthesis | Propose efficient synthetic pathways to complex targets. beilstein-journals.orgiscientific.org | Discovery of non-intuitive and more efficient manufacturing routes. |

| Condition Optimization | Identify optimal reaction parameters for maximum yield/selectivity. beilstein-journals.orgrsc.org | Reduced development time and improved process efficiency. |

| Catalyst Design | Suggest novel catalysts for specific transformations. mdpi.com | Faster discovery of more active and selective catalysts. |

Advanced Computational-Experimental Integration for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical transformations. nih.gov The synergy between advanced computational chemistry, such as Density Functional Theory (DFT), and experimental studies provides unprecedented insight into the intricate details of reaction pathways. nih.govnih.gov

For this compound, this integrated approach can:

Elucidate Reaction Pathways: DFT calculations can map the potential energy surfaces of its reactions, identifying transition states, intermediates, and the lowest-energy reaction pathways. rsc.orgrsc.org This can explain observed regioselectivity and stereoselectivity.

Analyze Substituent Effects: Computational models can precisely quantify the electronic and steric effects of the fluoro, methoxy, and nitro groups, explaining their influence on reaction rates and mechanisms. prensipjournals.com

Guide Experimental Design: Theoretical predictions can suggest specific experiments to validate a proposed mechanism or to differentiate between competing pathways. nih.gov For example, kinetic isotope effect studies predicted by DFT can be confirmed in the lab.

Interpret Spectroscopic Data: Computationally predicted spectroscopic data (e.g., NMR chemical shifts) can aid in the structural elucidation of novel products or transient intermediates that are difficult to characterize experimentally. prensipjournals.comyoutube.comyoutube.com

This close collaboration between theorists and experimentalists is essential for moving beyond simple observation to a state of predictive understanding, enabling the rational design of new reactions and processes involving this compound. nih.gov

Q & A

Q. How can the molecular structure of 1-Fluoro-3-methoxy-5-nitrobenzene be confirmed experimentally?

- Methodological Answer: Combine spectroscopic techniques:

- NMR Spectroscopy: Analyze , , and NMR to confirm substituent positions. For example, the methoxy group () at position 3 will show distinct splitting patterns due to neighboring fluorine and nitro groups .

- Mass Spectrometry (MS): Verify molecular weight (171.13 g/mol) via high-resolution MS (HRMS) to match the formula .

- Infrared (IR) Spectroscopy: Identify nitro () stretching vibrations (~1520 cm) and methoxy C-O stretches (~1250 cm) .

Q. What are common synthetic routes to prepare this compound?

- Methodological Answer: A typical pathway involves sequential functionalization of benzene derivatives:

Methoxy Introduction: Start with 3-fluoroanisole (1-fluoro-3-methoxybenzene) via nucleophilic aromatic substitution (NAS) using methoxide.

Nitration: Perform nitration at the para position to the methoxy group using . The electron-donating methoxy group directs nitration to position 5 .

- Key Consideration: Monitor reaction temperature (<50°C) to avoid over-nitration or isomer formation .

Q. How can purity and stability of the compound be assessed for experimental use?

- Methodological Answer:

- Chromatography: Use HPLC or GC (e.g., >99.0% purity confirmed by GC, as in related chloronitrobenzene analysis ).

- Thermal Stability: Perform differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Storage: Store under inert atmosphere (argon) at 2–8°C to prevent degradation of nitro groups .

Advanced Research Questions

Q. What challenges arise in achieving regioselective synthesis of this compound?

- Methodological Answer: Competing directing effects of substituents complicate regioselectivity:

- Fluorine vs. Methoxy: Methoxy is a stronger ortho/para director, but fluorine’s electronegativity can deactivate the ring. Computational modeling (DFT) predicts electron density distribution to optimize nitration conditions .

- Protection Strategies: Temporarily protect the methoxy group (e.g., as a silyl ether) to isolate fluorine’s directing effects .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Suzuki-Miyaura Coupling: The nitro group deactivates the ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos). Steric hindrance from the methoxy group limits coupling at position 3.

- Meta-Selectivity: Use directing groups (e.g., boronic esters) to override inherent substituent effects .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer:

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, 9.8 ppm for aldehyde proton ).

- Solvent Effects: Replicate experiments in deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts .

- Collaborative Validation: Share raw spectral data via open-access platforms to reconcile discrepancies (see open-data principles in health research ).

Contradiction Analysis Framework

- Scenario: Discrepancies in reported melting points.

- Resolution Steps:

Reproducibility: Repeat DSC measurements under standardized conditions.

Sample Purity: Verify via chromatography (e.g., GC-MS ).

Contextual Factors: Check for polymorphic forms or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.